(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-2H-chromen-2-imine
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Overview
Description
(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-2H-chromen-2-imine is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a unique combination of functional groups, including a chloro, methyl, phenylsulfonyl, and aniline moiety, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-2H-chromen-2-imine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using reagents like phenylsulfonyl chloride in the presence of a base.
Formation of the Imine (Ylidene) Linkage: The imine linkage can be formed by reacting the chromene derivative with an appropriate aniline derivative under dehydrating conditions.
Chlorination and Methylation: The chloro and methyl groups can be introduced through selective halogenation and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline and chromene moieties, leading to the formation of quinone or nitroso derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic systems for organic transformations.
Biology
Antimicrobial Activity: Chromene derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: The compound may be studied for its potential anticancer properties due to its unique structural features.
Medicine
Drug Development: It can be explored as a lead compound for the development of new therapeutic agents.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-2H-chromen-2-imine would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity towards certain targets, while the imine linkage can facilitate interactions with nucleophilic sites.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-chloro-4-methyl-N-(2H-chromen-2-ylidene)aniline: Lacks the phenylsulfonyl group.
(Z)-3-chloro-4-methyl-N-(3-(methylsulfonyl)-2H-chromen-2-ylidene)aniline: Contains a methylsulfonyl group instead of a phenylsulfonyl group.
(Z)-3-chloro-4-methyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)benzylamine: Contains a benzylamine group instead of an aniline group.
Uniqueness
The presence of the phenylsulfonyl group in (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-2H-chromen-2-imine distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and overall properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S/c1-15-11-12-17(14-19(15)23)24-22-21(13-16-7-5-6-10-20(16)27-22)28(25,26)18-8-3-2-4-9-18/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLRJUSJSMETBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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